molecular formula C12H10N2OS B11878768 2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol CAS No. 26269-05-6

2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol

Cat. No.: B11878768
CAS No.: 26269-05-6
M. Wt: 230.29 g/mol
InChI Key: RMVGXVZNNGLSBJ-UHFFFAOYSA-N
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Description

2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminonaphthalene-1-thiol with methyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    4-Methylthiazole: Another analog with a methyl group at a different position.

    Naphtho[1,2-d]thiazole: A compound with a similar fused ring structure but different substituents.

Uniqueness

2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fused ring structure enhances its stability and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

26269-05-6

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-amino-4-methylbenzo[e][1,3]benzothiazol-5-ol

InChI

InChI=1S/C12H10N2OS/c1-6-10(15)8-5-3-2-4-7(8)9-11(6)16-12(13)14-9/h2-5,15H,1H3,(H2,13,14)

InChI Key

RMVGXVZNNGLSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1SC(=N3)N)O

Origin of Product

United States

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